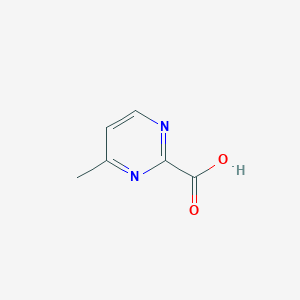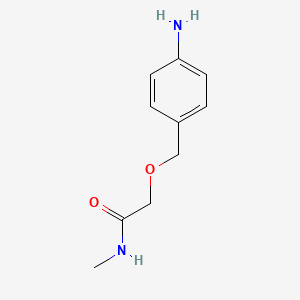
4-Methylpyrimidine-2-carboxylic acid
説明
4-Methylpyrimidine-2-carboxylic acid, also known as 4-MPCA, is a heterocyclic compound that belongs to the pyrimidine family. It has a molecular weight of 138.13 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for 4-Methylpyrimidine-2-carboxylic acid is 4-methyl-2-pyrimidinecarboxylic acid . The InChI code for this compound is 1S/C6H6N2O2/c1-4-2-3-7-5 (8-4)6 (9)10/h2-3H,1H3, (H,9,10) .Physical And Chemical Properties Analysis
4-Methylpyrimidine-2-carboxylic acid is a pale-yellow to yellow-brown solid . It should be stored in a refrigerator .科学的研究の応用
Carboxylic acids are compounds that play a key role in various life cycles, including living organisms (Krebs cycle), fermentation processes, and geological processes . They are intermediates in the degradation pathways of amino acids, fats, and carbohydrates . The carboxyl group, consisting of a carbonyl (C=O) with a hydroxyl group (O–H) attached to the same carbon atom, is usually written as –COOH or CO2H .
Carboxylic acids can exhibit hydrogen bonding with themselves, leading to increased stabilization of the compounds and elevated boiling points . They are polar molecules soluble in polar solvents, but as the alkyl chain increases, their solubility decreases due to the hydrophobic nature of the carbon chain .
In terms of specific applications, carboxylic acids are used in the synthesis of various compounds . For example, 2-Methylpyrimidine-5-carboxylic acid is employed in the synthesis, spectral characterization, and anticancer activity of new 2,3,6- substituted quinazolin-4 (3h)-one derivatives .
-
Catalyst for Multi-component Synthesis
- Field: Organic Chemistry
- Application: Pyridine-2-carboxylic acid has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, which produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
- Method: The reaction proceeded through the carbocation intermediate . The electronic effect of the various substituents in aromatic rings was investigated .
- Results: The newly designed protocol quickly constructed products under milder conditions .
-
Anti-inflammatory Agents
- Field: Pharmacology
- Application: Pyrimidines have shown a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method: The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Synthesis of Condensed Pyrimidines
- Field: Organic Chemistry
- Application: The Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .
- Method: The Dimroth rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
- Results: This rearrangement has been used to synthesize condensed pyrimidines, which are structural analogs of antiviral compounds .
-
Synthesis of Derivatives
- Field: Organic Chemistry
- Application: A novel method has been developed for the synthesis of derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters .
- Method: This method is based on the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .
- Results: This method provides an efficient way to synthesize derivatives of the mentioned compound .
Safety And Hazards
将来の方向性
While specific future directions for 4-Methylpyrimidine-2-carboxylic acid are not available in the search results, pyrimidines in general have been studied for their anti-inflammatory activities . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
4-methylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSSDROYPVWGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651842 | |
| Record name | 4-Methylpyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrimidine-2-carboxylic acid | |
CAS RN |
933738-87-5 | |
| Record name | 4-Methylpyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline](/img/structure/B1437563.png)

![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)
![N-[4-(Isopentyloxy)benzyl]-1-ethanamine](/img/structure/B1437570.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1437572.png)
![2-Methoxy-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1437574.png)
![3-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B1437576.png)
amine](/img/structure/B1437577.png)


![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine](/img/structure/B1437582.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1437584.png)